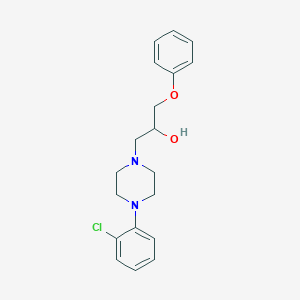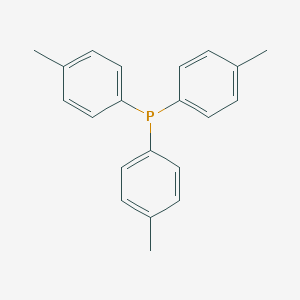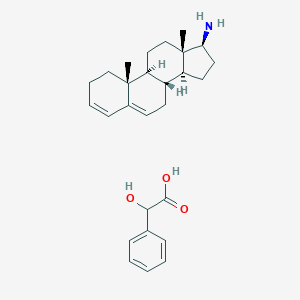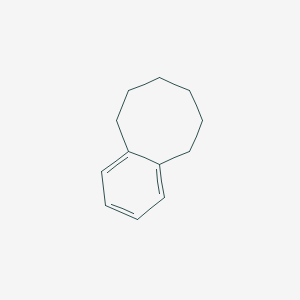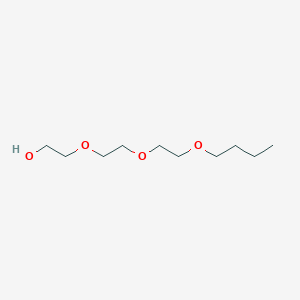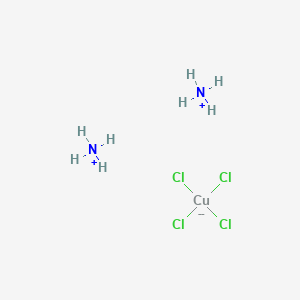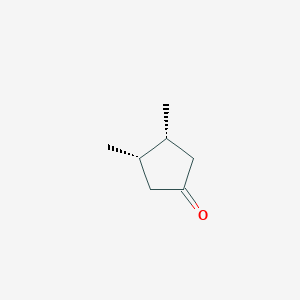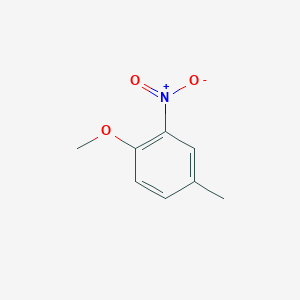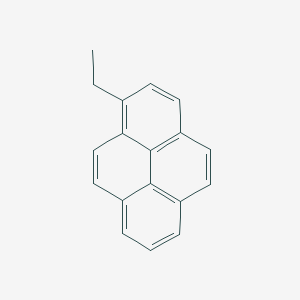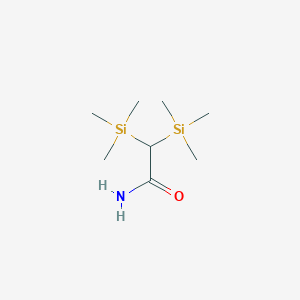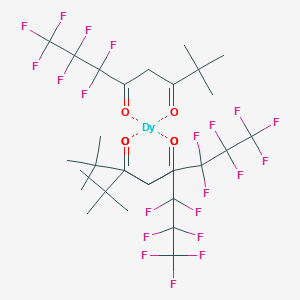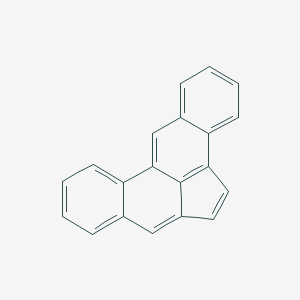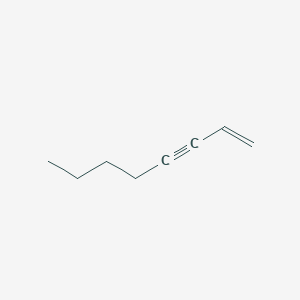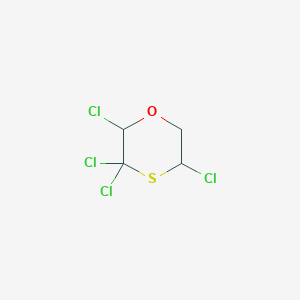
2,3,3,5-Tetrachloro-1,4-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5-Tetrachloro-1,4-oxathiane, also known as TCOT, is a chemical compound that has been widely used in scientific research for various applications. It is a heterocyclic organic compound that contains four chlorine atoms and one sulfur atom in its structure. TCOT is a versatile compound that has found applications in various fields, including chemistry, biology, and environmental science.
Mécanisme D'action
The mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane is not fully understood. However, it is believed that 2,3,3,5-Tetrachloro-1,4-oxathiane can react with various biological molecules, including proteins and enzymes, to form covalent bonds. This reaction can lead to the inhibition of the activity of these molecules, which can have various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
2,3,3,5-Tetrachloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3,3,5-Tetrachloro-1,4-oxathiane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition can lead to various neurological disorders. 2,3,3,5-Tetrachloro-1,4-oxathiane has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3,3,5-Tetrachloro-1,4-oxathiane is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as well as a tool for studying the mechanism of action of various enzymes and proteins. However, 2,3,3,5-Tetrachloro-1,4-oxathiane also has some limitations. It is a toxic compound that requires careful handling, and its use in vivo is limited due to its cytotoxic effects.
Orientations Futures
There are several future directions for the research on 2,3,3,5-Tetrachloro-1,4-oxathiane. One direction is the development of new synthetic methods for 2,3,3,5-Tetrachloro-1,4-oxathiane and its derivatives. Another direction is the investigation of the mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane and its potential as an anticancer agent. Additionally, the use of 2,3,3,5-Tetrachloro-1,4-oxathiane as a marker for the detection of environmental pollutants could be further explored. Overall, 2,3,3,5-Tetrachloro-1,4-oxathiane is a versatile compound that has many potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2,3,3,5-Tetrachloro-1,4-oxathiane can be achieved through various methods, including the reaction of thionyl chloride with 2,3,3,5-tetrachloro-1,4-dithiane or the reaction of sulfuryl chloride with 2,3,3,5-tetrachloro-1,4-thioxane. Both of these methods involve the substitution of chlorine atoms for the oxygen or sulfur atoms in the starting materials to form 2,3,3,5-Tetrachloro-1,4-oxathiane.
Applications De Recherche Scientifique
2,3,3,5-Tetrachloro-1,4-oxathiane has found applications in various scientific research fields, including chemistry, biology, and environmental science. In chemistry, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds. In biology, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a tool for studying the mechanism of action of various enzymes and proteins. In environmental science, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a marker for the detection of environmental pollutants.
Propriétés
Numéro CAS |
18327-91-8 |
|---|---|
Nom du produit |
2,3,3,5-Tetrachloro-1,4-oxathiane |
Formule moléculaire |
C4H4Cl4OS |
Poids moléculaire |
241.9 g/mol |
Nom IUPAC |
2,3,3,5-tetrachloro-1,4-oxathiane |
InChI |
InChI=1S/C4H4Cl4OS/c5-2-1-9-3(6)4(7,8)10-2/h2-3H,1H2 |
Clé InChI |
LOUGPDUWHWSDHQ-UHFFFAOYSA-N |
SMILES |
C1C(SC(C(O1)Cl)(Cl)Cl)Cl |
SMILES canonique |
C1C(SC(C(O1)Cl)(Cl)Cl)Cl |
Synonymes |
2,3,3,5-Tetrachloro-1,4-oxathiane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



